molecular formula C8H11IN2 B1426290 1-Cyclopentyl-4-iodo-1H-pyrazole CAS No. 1194377-14-4

1-Cyclopentyl-4-iodo-1H-pyrazole

Cat. No.: B1426290
CAS No.: 1194377-14-4
M. Wt: 262.09 g/mol
InChI Key: SWVDDTMQCDASQR-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodo-1H-pyrazole is a chemical compound with the molecular formula C8H11IN2 and a molecular weight of 262.09 g/mol It is characterized by a pyrazole ring substituted with a cyclopentyl group at the 1-position and an iodine atom at the 4-position

Preparation Methods

The synthesis of 1-Cyclopentyl-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, pyrazole derivatives can be synthesized via a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes . Another approach includes the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace the iodine atom with groups such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also be employed to modify the pyrazole ring or the cyclopentyl group.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like bromine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopentyl-4-iodo-1H-pyrazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of pyrazole derivatives with biological targets.

    Medicine: Pyrazole derivatives, including this compound, have potential therapeutic applications due to their biological activity.

    Industry: The compound can be utilized in the development of new materials and chemicals with specific properties, such as catalysts or ligands in industrial processes.

Comparison with Similar Compounds

1-Cyclopentyl-4-iodo-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the iodine atom at the 4-position may confer distinct properties compared to other halogen-substituted pyrazoles.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its potential biological activity opens up avenues for therapeutic applications. Continued research on this compound and its derivatives will likely yield new insights and applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-cyclopentyl-4-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2/c9-7-5-10-11(6-7)8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVDDTMQCDASQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-iodo-1H-pyrazole (5 g, 25.78 mmol, 1.0 eq.) in DMF (25 ml) were added K2CO3 (8.908 g, 64.45 mmol, 2.5 eq.) and bromocyclopentane (4.96 g, 33.51 mmol, 1.3 eq.). The mixture was stirred at RT for 12 h. The mixture was quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to give the product in 89.5% yield. 1H NMR (300 MHz, CDCl3): δ 7.49 (s, 1H), 7.45 (s, 1H), 4.66-4.62 (m, 1H), 2.17-2.02 (m, 1H), 2.00-1.96 (m, 2H), 1.93-1.78 (m, 2H), 1.73-1.67 (m, 2H). LC-MS (ESI): Calculated mass: 262; Observed mass: 263 [M+H]+ (rt: 1.57 min).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8.908 g
Type
reactant
Reaction Step One
Quantity
4.96 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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